1,1,1-Trifluoro-2-octanol
Overview
Description
1,1,1-Trifluoro-2-octanol: is an organic compound with the molecular formula C8H15F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the first carbon of the octanol chain
Mechanism of Action
Target of Action
It has been used in biochemical research , suggesting that it may interact with various biological targets.
Mode of Action
The exact mode of action of 1,1,1-Trifluoro-2-octanol remains elusive . It is suggested that this compound operates as a Lewis acid, effectively coordinating with various nucleophiles .
Biochemical Analysis
Biochemical Properties
It has been used in the resolution of biochemical reactions involving the enzyme lipase from Pseudomonas sp . The compound’s interactions with this enzyme have been studied under various reaction conditions, such as solvent, temperature, water activity, and type of acyl donor .
Cellular Effects
It is known that the compound can influence cellular processes through its interactions with enzymes such as lipase
Molecular Mechanism
The precise molecular mechanism of action of 1,1,1-Trifluoro-2-octanol remains elusive . It is suggested that this compound operates as a Lewis acid, effectively coordinating with various nucleophiles
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have not been extensively studied. It has been used in continuous batch operations with almost no enzyme leakage, suggesting its stability over time
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known to interact with enzymes such as lipase
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-octanol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with octylmagnesium bromide in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and solvent choice to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves the use of fluorinated intermediates and Grignard reagents . The process is optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-octanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like or .
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of various .
Substitution: Formation of .
Scientific Research Applications
1,1,1-Trifluoro-2-octanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-propanol
- 1,1,1-Trifluoro-2-butanol
- 1,1,1-Trifluoro-2-hexanol
Comparison: 1,1,1-Trifluoro-2-octanol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This difference can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other fluorinated alcohols may not be as effective.
Properties
IUPAC Name |
1,1,1-trifluorooctan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAIBHXNHIEDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883239 | |
Record name | 2-Octanol, 1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453-43-0 | |
Record name | 1,1,1-Trifluoro-2-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octanol, 1,1,1-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Trifluoro-2-octanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octanol, 1,1,1-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octanol, 1,1,1-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluorooctan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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